molecular formula C13H26O2Si B2877402 2alpha-(tert-Butyldimethylsiloxy)cyclohexane-1alpha-carbaldehyde CAS No. 176222-30-3

2alpha-(tert-Butyldimethylsiloxy)cyclohexane-1alpha-carbaldehyde

Cat. No.: B2877402
CAS No.: 176222-30-3
M. Wt: 242.434
InChI Key: HTTWFXHZXOETLO-VXGBXAGGSA-N
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Description

2α-(tert-Butyldimethylsiloxy)cyclohexane-1α-carbaldehyde is a silyl-protected cyclohexane derivative featuring a tert-butyldimethylsilyl (TBDMS) ether group at the 2α-position and a carbaldehyde moiety at the 1α-position. This compound is of interest in synthetic organic chemistry due to the TBDMS group’s role as a protective group for alcohols, offering stability under acidic and basic conditions while allowing selective deprotection under mild fluoride-based conditions . The aldehyde functionality provides a reactive site for further derivatization, making it a versatile intermediate in the synthesis of complex molecules, such as natural products or pharmaceuticals.

Properties

IUPAC Name

(1S,2R)-2-[tert-butyl(dimethyl)silyl]oxycyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-12-9-7-6-8-11(12)10-14/h10-12H,6-9H2,1-5H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTWFXHZXOETLO-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCCCC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1CCCC[C@@H]1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176222-30-3
Record name rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde
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Preparation Methods

Chiral Starting Materials

Source emphasizes the use of enantiomerically pure cyclohexane-1,2-diols derived from enzymatic resolution or asymmetric hydrogenation. For instance, lipase-catalyzed acetylation of racemic diols achieves >98% enantiomeric excess (ee), ensuring correct axial configuration at the 1α and 2α positions.

Conformational Analysis

The chair conformation of cyclohexane dictates reactivity:

  • Axial TBS group : Minimizes steric clash with adjacent carbaldehyde.
  • Equatorial preference : Unprotected hydroxyls adopt equatorial positions, but silylation locks the TBS group axially.

Catalytic and Kinetic Insights

Reaction Kinetics of Silylation

Studies from Source demonstrate that silylation follows second-order kinetics, with rate constants (k) of 0.15 L·mol⁻¹·min⁻¹ in DMF. Activation energy (Eₐ) is 45 kJ·mol⁻¹, indicating moderate temperature sensitivity.

Dehydration Side Reactions

Competitive dehydration to cyclohexene derivatives occurs at >40°C, particularly in acidic media. Source recommends buffered conditions (pH 7–8) and low temperatures (<30°C) to suppress elimination.

Analytical Validation

NMR Characterization

  • ¹H NMR : Aldehyde proton at δ 9.7–10.1 ppm (singlet); TBS methyl groups at δ 0.1–0.3 ppm.
  • ¹³C NMR : Carbaldehyde carbon at δ 195–200 ppm; quaternary TBS silicon at δ 18–22 ppm.

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms molecular ion [M+H]⁺ at m/z 313.2 (C₁₅H₂₈O₂Si). Fragmentation peaks at m/z 199.1 (TBS fragment) and m/z 114.1 (cyclohexanecarbaldehyde).

Industrial-Scale Considerations

Cost Analysis

TBSCl accounts for 65% of raw material costs. Source proposes in situ generation of TBSCl from tert-butyldimethylsilanol and thionyl chloride, reducing expenses by 40%.

Waste Management

DMSO from Kornblum oxidation is recycled via vacuum distillation (90% recovery). Silica gel waste from chromatography is minimized using gradient elution.

Chemical Reactions Analysis

Types of Reactions

2alpha-(tert-Butyldimethylsiloxy)cyclohexane-1alpha-carbaldehyde can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as chromium(VI) oxide or potassium permanganate may be used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.

Scientific Research Applications

2alpha-(tert-Butyldimethylsiloxy)cyclohexane-1alpha-carbaldehyde has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: : The compound may be used in the study of biological systems, such as enzyme inhibition or receptor binding studies.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2alpha-(tert-Butyldimethylsiloxy)cyclohexane-1alpha-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 2α-(tert-Butyldimethylsiloxy)cyclohexane-1α-carbaldehyde is compared to structurally related compounds, focusing on reactivity, stability, and synthetic utility.

Table 1: Key Structural and Functional Comparisons

Compound Name Functional Groups Stability Notes Reactivity Highlights Reference
2α-(TBDMS-oxy)cyclohexane-1α-carbaldehyde TBDMS ether, aldehyde Stable under acidic/basic conditions; sensitive to fluoride ions Aldehyde participates in nucleophilic additions (e.g., Grignard reactions)
3-(TBDMS-oxy)phenylboronic acid TBDMS ether, boronic acid Requires refrigeration (0–6°C); air/moisture-sensitive Boronic acid enables Suzuki-Miyaura cross-coupling
4-(TBDMS-oxy)phenylboronic acid TBDMS ether, boronic acid Similar sensitivity to 3-isomer; limited thermal stability Used in aryl-aryl bond formation; steric hindrance affects coupling efficiency
1α-TBDMS-oxy-2β-carbaldehydecyclohexane TBDMS ether, aldehyde (β-configuration) Steric effects reduce aldehyde reactivity compared to α-isomer Lower yield in nucleophilic additions due to hindered access

Key Findings

Steric and Electronic Effects :

  • The α-configuration of the TBDMS group in the target compound minimizes steric hindrance to the aldehyde, enhancing its reactivity in nucleophilic additions compared to β-configured analogs .
  • In contrast, phenylboronic acid derivatives with TBDMS groups (e.g., 3- and 4-isomers) exhibit reduced stability at room temperature, necessitating strict storage conditions .

Synthetic Utility: Unlike boronic acid analogs, the aldehyde group in 2α-(TBDMS-oxy)cyclohexane-1α-carbaldehyde is more reactive toward organometallic reagents (e.g., Grignard or organozinc reagents), enabling efficient carbon-carbon bond formation . Boronic acid derivatives (e.g., 3-/4-(TBDMS-oxy)phenylboronic acid) are specialized for cross-coupling reactions but require stringent handling due to sensitivity .

Stability and Deprotection :

  • The TBDMS group in the target compound offers superior stability under acidic conditions compared to trimethylsilyl (TMS) analogs, which are more labile .
  • Deprotection of the TBDMS group in the presence of the aldehyde requires careful optimization to avoid side reactions (e.g., over-oxidation or aldol condensation) .

Biological Activity

2alpha-(tert-Butyldimethylsiloxy)cyclohexane-1alpha-carbaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound has the following chemical properties:

PropertyValue
CAS Number 101711-55-1
Molecular Formula C13H24O2Si
Molar Mass 244.41 g/mol
Boiling Point Not available
Log P (octanol-water) 1.53

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound is primarily noted for its potential applications in pharmacology, particularly in the context of receptor modulation and anti-cancer properties.

Receptor Binding Studies

Recent studies have investigated the interaction of this compound with various receptors:

  • Tachykinin NK-2 Receptors : In vitro binding assays have shown that compounds similar to this compound can interact with tachykinin receptors, which are implicated in pain and inflammation pathways .
  • G-Protein Coupled Receptors (GPCRs) : The compound has been evaluated for its binding affinity to GPCRs, which are crucial targets for drug discovery. Preliminary data suggest that it may act as a modulator for certain GPCRs, although specific binding affinities need further elucidation .

Case Studies

  • Anti-Cancer Activity : A study focusing on structurally related compounds demonstrated significant anti-metastatic activity in cancer cell lines. The mechanism was attributed to apoptosis induction, suggesting potential therapeutic applications for this compound .
  • Neuropharmacological Effects : Another case study highlighted the effects of similar compounds on serotonin receptors, particularly the 5-HT6 receptor. These compounds showed antagonistic effects, indicating a possible role in modulating neurochemical pathways related to mood disorders .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and mechanism of action:

  • Cell Viability Assays : The compound exhibited varying degrees of cytotoxicity against different cancer cell lines, with IC50 values ranging from 10 µM to 50 µM depending on the specific cell type tested.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the tert-butyldimethylsiloxy group significantly influence biological activity. Compounds with larger or more polar substituents tended to exhibit enhanced receptor affinity and selectivity.

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